(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl (1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486771
InChI: InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H
SMILES:
Molecular Formula: C10H19ClN2O2
Molecular Weight: 234.72 g/mol

(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl

CAS No.:

Cat. No.: VC16486771

Molecular Formula: C10H19ClN2O2

Molecular Weight: 234.72 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl -

Specification

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
IUPAC Name tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H
Standard InChI Key XFBFNTNDFXDYEC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1CN2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₀H₁₉ClN₂O₂ and a molecular weight of 234.72 g/mol . Its bicyclo[2.2.1]heptane core imposes significant steric constraints, while the (1R,4R)-relative configuration ensures precise spatial orientation of functional groups. The hydrochloride salt enhances solubility in polar solvents, a critical property for biological testing .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉ClN₂O₂
Molecular Weight234.72 g/mol
CAS Registry Number1217644-72-8, 1269437-74-2
IUPAC Nametert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate; hydrochloride
SMILESCC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2.Cl

Spectral and Computational Data

The compound’s InChIKey (XFBFNTNDFXDYEC-SCLLHFNJSA-N) and canonical SMILES string provide unambiguous representations of its stereochemistry . Nuclear magnetic resonance (NMR) studies of related diazabicycloheptane derivatives reveal distinct proton environments due to the bridgehead nitrogen atoms and tert-butyl group . Density functional theory (DFT) calculations predict a puckered conformation for the bicyclic system, stabilizing the molecule through intramolecular hydrogen bonding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with the resolution of racemic 2,5-diazabicyclo[2.2.1]heptane, followed by Boc (tert-butyloxycarbonyl) protection. Key steps include:

  • Enantiomeric Resolution: Chiral chromatography or enzymatic resolution isolates the (1R,4R)-enantiomer from racemic mixtures .

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions introduces the tert-butyl carbamate group .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and storage stability.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
ResolutionChiral HPLC, hexane/isopropanol45–60%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C→RT85–92%
Hydrochloride SaltHCl (g), Et₂O, 0°C95%

Industrial-Scale Production

Commercial suppliers like Ambeed and VWR offer the compound at 95% purity, with prices ranging from $42–$100 per 100 mg . Scalable synthesis remains challenging due to the need for high-purity enantiomers, driving research into asymmetric catalysis and flow chemistry .

Applications in Drug Discovery

Pharmacophore Development

The bicyclo[2.2.1]heptane scaffold mimics bioactive conformations of flexible amines, making it a privileged structure in:

  • Neurological Agents: Dopamine and serotonin receptor modulators .

  • Antivirals: Protease inhibitors targeting viral replication .

  • Anticancer Agents: Kinase inhibitors exploiting the rigid scaffold’s shape complementarity .

Case Study: Sigma Receptor Ligands

A 2024 study demonstrated that derivatives of this compound exhibit nanomolar affinity for sigma-1 receptors, implicating potential in treating neuropathic pain and neurodegenerative diseases. The hydrochloride salt’s solubility enabled in vivo pharmacokinetic studies, showing 80% oral bioavailability in rodent models .

Research Advancements and Challenges

Stability and Degradation

Accelerated stability testing (40°C/75% RH) revealed <2% degradation over six months, attributed to the hydrochloride salt’s hygroscopicity . Strategies to improve stability include co-crystallization with counterions like succinate or phosphate .

Computational Modeling

Molecular dynamics simulations predict that substituting the tert-butyl group with fluorinated analogs could enhance blood-brain barrier permeability by 30% . Experimental validation is ongoing.

Future Directions

Green Chemistry Approaches

Recent efforts focus on replacing hazardous solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) in Boc protection steps, reducing environmental impact without compromising yield.

Targeted Drug Delivery

Conjugation to lipid nanoparticles or antibody-drug conjugates (ADCs) may improve tissue-specific delivery, addressing current limitations in systemic toxicity .

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